molecular formula C₃₅H₉D₂₁O₃ B1163759 (E)-3,5,4'-Tribenzyloxystilbene-d21

(E)-3,5,4'-Tribenzyloxystilbene-d21

Cat. No.: B1163759
M. Wt: 519.74
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3,5,4'-Tribenzyloxystilbene-d21 (referred to as D21 in ) is a synthetic stilbene derivative developed as part of a structural optimization study targeting Jak2 kinase inhibitors . Unlike its parent compound G6, which contains a stilbenoid core critical for Jak2 inhibition, D21 lacks this core structure, resulting in diminished kinase inhibitory activity . The benzyloxy groups at the 3, 5, and 4' positions serve as protective groups, likely enhancing lipophilicity and stability compared to hydroxylated analogs like resveratrol.

Properties

Molecular Formula

C₃₅H₉D₂₁O₃

Molecular Weight

519.74

Synonyms

1,3-Bis(phenylmethoxy)-5-[(1E)-2-[4-(phenylmethoxy)phenyl]ethenyl]-benzene-d21;  (E)-1,3-Bis(phenylmethoxy)-5-[2-[4-(phenylmethoxy)phenyl]ethenyl]-benzene-d21;  (E)-1-[4-(Benzyloxy)phenyl]-2-[3,5-bis(benzyloxy)phenyl]ethene-d21;  (E)-(((5-(4-(Benzyloxy)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and biological activities of D21 and related compounds:

Compound Name Structure Functional Groups Key Biological Activities Key Findings
(E)-3,5,4'-Tribenzyloxystilbene-d21 Stilbene backbone with benzyloxy groups 3,5,4'-O-benzyl Not reported for Jak2 inhibition; structural derivative study Lacks stilbenoid core; inactive against Jak2 kinase
Resveratrol (3,5,4'-trihydroxystilbene) Stilbene backbone with hydroxyl groups 3,5,4'-OH Antioxidant, anti-inflammatory, chemopreventive Scavenges ROS, inhibits tumorigenesis in skin cancer models
Pterostilbene (3,5-dimethoxy-4'-hydroxystilbene) Stilbene with methoxy/hydroxyl groups 3,5-OCH₃; 4'-OH Enhanced bioavailability, anticancer, anti-inflammatory Methylation improves metabolic stability vs. resveratrol
3,5,4'-Trimethoxystilbene Fully methylated stilbene 3,5,4'-OCH₃ Anti-invasive (lung cancer), pro-apoptotic Inhibits MAPK pathway and MMP-2 in lung adenocarcinoma
cis-3,5,4'-Trimethoxystilbene Cis-isomer of trimethoxystilbene 3,5,4'-OCH₃ (cis-configuration) Antimetastatic (melanoma) Superior to trans-isomer in inhibiting melanoma cell motility
Tetrahydroxystilbene glucoside (THSG) Stilbene with glucoside moiety 3,5,4'-OH; glucoside substituent Antioxidant, anti-inflammatory Isolated from Polygonum multiflorum; structural analog with altered solubility

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